molecular formula C15H9N B3259641 2-(Phenylethynyl)benzonitrile CAS No. 32183-76-9

2-(Phenylethynyl)benzonitrile

Cat. No.: B3259641
CAS No.: 32183-76-9
M. Wt: 203.24 g/mol
InChI Key: OBWIZHHYPZTWPM-UHFFFAOYSA-N
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Description

2-(Phenylethynyl)benzonitrile is an organic compound with the molecular formula C15H9N. It is characterized by a phenylethynyl group attached to a benzonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Phenylethynyl)benzonitrile can be synthesized through the palladium-catalyzed coupling of 2-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. The reaction involves the use of bis(triphenylphosphine)palladium(II) dichloride as a catalyst and copper(I) iodide as a co-catalyst. The reaction is carried out in the presence of triethylamine under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylethynyl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the phenylethynyl group.

    Reduction: Primary amines.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

2-(Phenylethynyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylethynyl)benzonitrile involves its interaction with molecular targets through its nitrile and phenylethynyl groups. These interactions can lead to various biochemical and chemical transformations, depending on the specific application and conditions. The compound can participate in nucleophilic aromatic substitution reactions, where the nitrile group acts as an electron-withdrawing group, facilitating the substitution process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylethynyl)benzonitrile is unique due to the presence of both the phenylethynyl and nitrile groups, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler benzonitrile derivatives.

Properties

IUPAC Name

2-(2-phenylethynyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWIZHHYPZTWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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